![molecular formula C7H6Cl2N2 B1463822 7-Chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 1072944-43-4](/img/structure/B1463822.png)
7-Chloroimidazo[1,2-a]pyridine hydrochloride
Overview
Description
7-Chloroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS number 1072944-43-4 . It has a molecular weight of 189.04 and its IUPAC name is 7-chloroimidazo[1,2-a]pyridine hydrochloride . The compound is used in various scientific studies due to its unique structure, which allows for diverse applications, including drug discovery and material synthesis.
Molecular Structure Analysis
The InChI code for 7-Chloroimidazo[1,2-a]pyridine hydrochloride is 1S/C7H5ClN2.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H;1H . The linear formula is C7H6Cl2N2 .Scientific Research Applications
Proteomics Research
7-Chloroimidazo[1,2-a]pyridine hydrochloride has been mentioned in the context of proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the study of protein structures and interactions.
Fluorescent Probes
There is a possibility that compounds like 7-Chloroimidazo[1,2-a]pyridine could be used as fluorescent probes . Fluorescent probes are used in various fields of biological and chemical research to detect specific components of complex biomolecular assemblies.
Chemical Synthesis
Given its specific structure and properties, 7-Chloroimidazo[1,2-a]pyridine hydrochloride could be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Biochemical Research
As a biochemical, this compound could be used in various biochemical research applications . This could include studying its interactions with other biochemicals, its effects on biological systems, and its potential therapeutic uses.
Safety and Handling Research
Research into the safety and handling of 7-Chloroimidazo[1,2-a]pyridine hydrochloride is also important . This includes understanding its toxicity, potential hazards, and the precautions that need to be taken when handling it.
Mechanism of Action
Safety and Hazards
The safety data sheet for 7-Chloroimidazo[1,2-a]pyridine hydrochloride recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . It also advises against ingestion and inhalation, and recommends storing the compound in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOBWJLYEONXCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674794 | |
Record name | 7-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroimidazo[1,2-a]pyridine hydrochloride | |
CAS RN |
1072944-43-4 | |
Record name | 7-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.